(4-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)(phenyl)methanone
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Overview
Description
2-[(E)-[(4-BENZOYLPHENYL)IMINO]METHYL]-4,6-DICHLOROPHENOL is a synthetic organic compound known for its unique chemical structure and properties This compound is part of the Schiff base family, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4-BENZOYLPHENYL)IMINO]METHYL]-4,6-DICHLOROPHENOL typically involves the condensation reaction between 4-benzoylphenylamine and 4,6-dichlorosalicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve the use of catalysts to speed up the reaction and reduce the overall production time.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(4-BENZOYLPHENYL)IMINO]METHYL]-4,6-DICHLOROPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[(E)-[(4-BENZOYLPHENYL)IMINO]METHYL]-4,6-DICHLOROPHENOL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[(E)-[(4-BENZOYLPHENYL)IMINO]METHYL]-4,6-DICHLOROPHENOL involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its imine group can interact with biological molecules, potentially inhibiting the activity of enzymes or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-[(4-BENZOYLPHENYL)IMINO]METHYL]-4-NITROPHENOL: Similar structure but with a nitro group instead of chlorine atoms.
2-[(E)-[(4-BENZOYLPHENYL)IMINO]METHYL]-4-HYDROXYPHENOL: Similar structure but with a hydroxyl group instead of chlorine atoms.
Uniqueness
2-[(E)-[(4-BENZOYLPHENYL)IMINO]METHYL]-4,6-DICHLOROPHENOL is unique due to the presence of two chlorine atoms, which can influence its reactivity and interactions with other molecules. The dichloro substitution can enhance its stability and potentially increase its biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C20H13Cl2NO2 |
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Molecular Weight |
370.2 g/mol |
IUPAC Name |
[4-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H13Cl2NO2/c21-16-10-15(20(25)18(22)11-16)12-23-17-8-6-14(7-9-17)19(24)13-4-2-1-3-5-13/h1-12,25H |
InChI Key |
WUEKRVVRFKRWAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
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